

Application Notes and Protocols for Optimizing C175 Alloy Properties Through Heat Treatment

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Compound of Interest

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This document provides detailed application notes and protocols for the heat treatment of C175 copper-beryllium alloys (C17500 and C17510). The focus is on optimizing the mechanical and physical properties of these alloys through controlled thermal processing, specifically solution annealing and precipitation hardening.

Introduction to C175 Alloys

C17500 (Cobalt Beryllium Copper) and C17510 (Nickel Beryllium Copper) are high-conductivity copper alloys that offer a unique combination of moderate strength, high thermal and electrical conductivity, and excellent resistance to stress relaxation.^[1] These properties make them suitable for a wide range of applications, including electrical connectors, springs, resistance welding electrodes, and components in the aerospace and electronics industries.^{[2][3]} The exceptional performance of C175 alloys is realized through a two-stage heat treatment process: solution annealing followed by precipitation hardening (also known as age hardening).^{[4][5]}

Metallurgical Principles of Heat Treatment

The strengthening of C175 alloys is achieved by the controlled precipitation of fine beryllium-rich particles within the copper matrix.^[6] The key alloying elements, cobalt in C17500 and nickel in C17510, form beryllide intermetallic compounds that are instrumental in the precipitation hardening mechanism.^[7]

The heat treatment process can be understood in two main stages:

- **Solution Annealing:** The alloy is heated to a high temperature to dissolve the beryllium and other alloying elements into a single-phase solid solution.^[8] This is followed by rapid quenching, typically in water, to trap these elements in a supersaturated solid solution at room temperature.^[4] In this state, the alloy is soft and ductile, making it easy to form.^[8]
- **Precipitation Hardening (Aging):** The solution-annealed alloy is then heated to a lower temperature for a specific period. This allows the dissolved beryllium and cobalt or nickel to precipitate out of the supersaturated solid solution, forming a fine dispersion of hard, beryllium-rich particles (beryllides) throughout the copper matrix.^[9] These precipitates impede the movement of dislocations within the crystal structure, significantly increasing the strength and hardness of the alloy.^[10]

Quantitative Data on Heat-Treated C175 Alloys

The final properties of C175 alloys are highly dependent on the parameters of the precipitation hardening treatment, namely temperature and time. The following tables summarize the typical mechanical and electrical properties of C17500 and C17510 alloys in various heat-treated conditions.

Table 1: Mechanical and Electrical Properties of Heat-Treated C17500 Alloy

Temper	Heat Treatment Parameters	Tensile Strength (ksi)	Yield Strength (0.2% Offset) (ksi)	Elongation (%)	Rockwell Hardness (HRB)	Electrical Conductivity (% IACS)
TB00 (A)	Solution Annealed	45 - 65	20 - 45	20 - 40	45 - 65	20 - 30
TF00 (AT)	Solution Annealed and Aged	90 - 115	75 - 100	8 - 15	92 - 100	45 - 60
TD04 (H)	Solution Annealed, Cold Worked, and Aged	110 - 130	100 - 120	5 - 12	96 - 102	45 - 60
TH04 (HT)	Solution Annealed, Hard Rolled, and Aged	125 - 145	115 - 135	3 - 10	98 - 104	45 - 60

Data compiled from multiple sources.

Table 2: Mechanical and Electrical Properties of Heat-Treated C17510 Alloy

Temper	Heat Treatment Parameters	Tensile Strength (ksi)	Yield Strength (0.2% Offset) (ksi)	Elongation (%)	Rockwell Hardness (HRB)	Electrical Conductivity (% IACS)
TB00 (A)	Solution Annealed	40 - 60	18 - 40	22 - 38	42 - 62	20 - 30
TF00 (AT)	Solution Annealed and Aged	100 - 125	85 - 110	9 - 17	93 - 101	45 - 60
TD04 (H)	Solution Annealed, Cold Worked, and Aged	110 - 135	100 - 125	6 - 14	97 - 103	45 - 60
TH04 (HT)	Solution Annealed, Hard Rolled, and Aged	130 - 150	120 - 140	4 - 11	99 - 105	45 - 60

Data compiled from multiple sources, including[\[11\]](#)[\[12\]](#).

Experimental Protocols

The following protocols provide a detailed methodology for the heat treatment of C175 alloys.

Protocol for Solution Annealing

Objective: To dissolve the alloying elements into a single-phase solid solution.

Materials and Equipment:

- C17500 or C17510 alloy components

- High-temperature furnace with a controlled atmosphere (inert gas such as nitrogen or argon is recommended)[13]
- Quench tank with agitated water
- Thermocouples for temperature monitoring
- Degreasing solvent (e.g., acetone, ethanol)
- Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat

Procedure:

- Cleaning: Thoroughly degrease the alloy components to remove any oils, grease, or other surface contaminants.[14]
- Furnace Preparation: Purge the furnace with an inert gas to minimize oxidation of the components during heating.[13]
- Heating:
 - For C17500 and C17510, heat the components to a temperature between 900°C and 980°C (1650°F and 1800°F).[9]
 - Hold the components at the solution annealing temperature for approximately 1 hour per inch of cross-sectional thickness. For thin sections, a shorter time may be sufficient.
- Quenching:
 - Rapidly transfer the components from the furnace to the quench tank.
 - Immediately immerse the components in agitated water to ensure rapid and uniform cooling.[4]
- Post-Quench Inspection: Inspect the components for any signs of distortion or cracking.

Protocol for Precipitation Hardening (Aging)

Objective: To precipitate fine, strengthening particles within the alloy matrix.

Materials and Equipment:

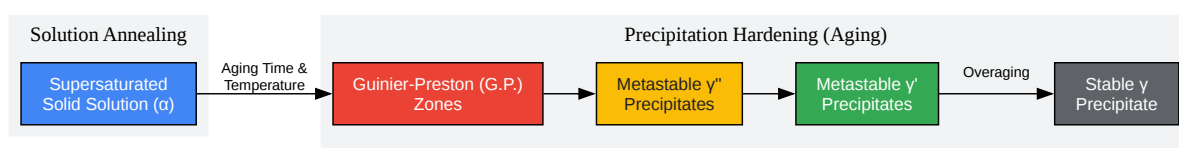
- Solution-annealed C17500 or C17510 alloy components
- Air-circulating furnace with precise temperature control ($\pm 15^{\circ}\text{C}$)
- Thermocouples for temperature monitoring
- Timer
- Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, lab coat

Procedure:

- Furnace Preparation: Preheat the air-circulating furnace to the desired aging temperature.
- Heating:
 - For C17500 and C17510, the typical aging temperature range is 425°C to 565°C (797°F to 1049°F).[\[14\]](#) A common practice is to age at approximately 480°C (900°F).[\[15\]](#)
 - Place the solution-annealed components in the preheated furnace.
- Aging:
 - Hold the components at the aging temperature for a specified duration. For C17500 and C17510, the typical aging time is 2 to 3 hours.[\[15\]](#) The exact time will depend on the desired final properties.
- Cooling: After the aging cycle is complete, the components can be air-cooled to room temperature.
- Post-Treatment Cleaning (if necessary): If a slight oxide film forms during aging, it can be removed by acid pickling. A common solution is a 10-20% sulfuric acid bath at $60\text{--}70^{\circ}\text{C}$.[\[14\]](#) Follow with a thorough water rinse.

Visualizing the Metallurgical Pathway

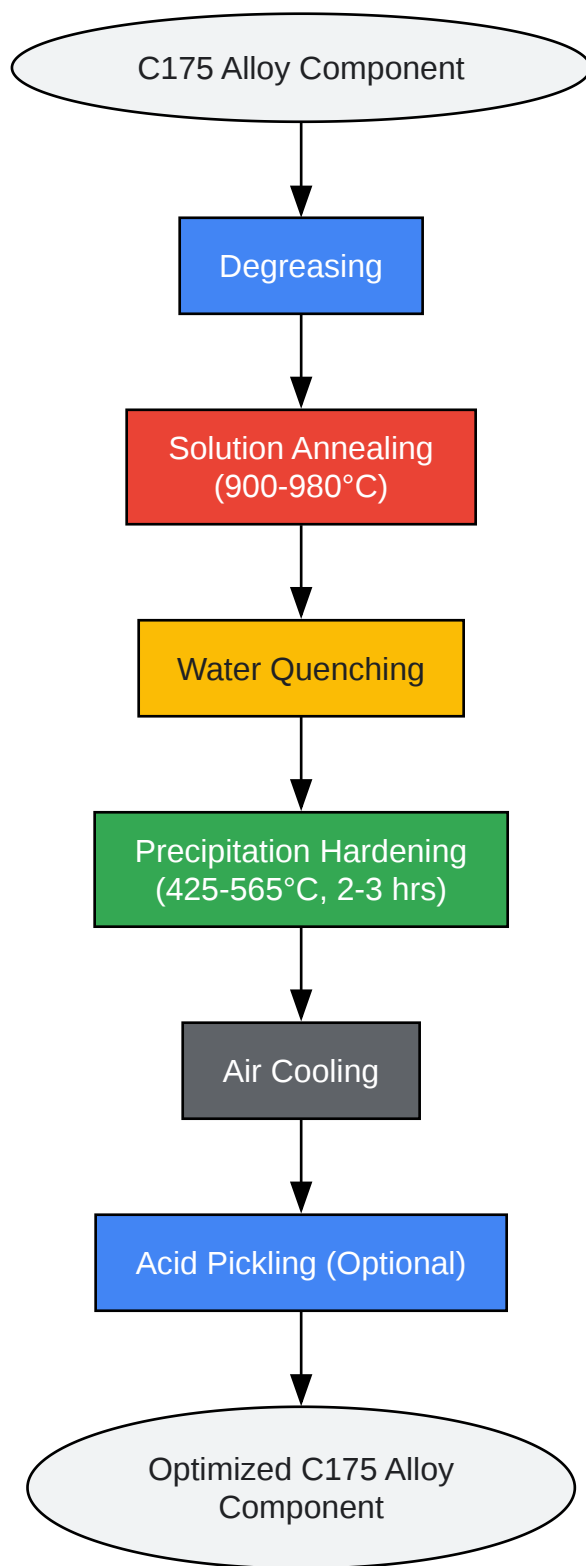
The precipitation hardening process in C175 alloys follows a specific sequence of phase transformations. This can be visualized as a "signaling pathway" from a metallurgical perspective.



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Caption: Precipitation hardening pathway in C175 alloys.

The diagram above illustrates the sequence of precipitate formation during the aging process. The alloy starts as a supersaturated solid solution (α phase) after solution annealing. With the application of heat over time, Guinier-Preston (G.P.) zones, which are clusters of beryllium atoms, begin to form.^[7] As aging continues, these evolve into metastable γ'' and then γ' precipitates.^[7] These fine, coherent precipitates are responsible for the significant increase in strength. If the alloy is held at the aging temperature for too long or at too high a temperature (overaging), the stable, coarser γ phase will form, leading to a decrease in strength.^[13]



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Caption: Experimental workflow for heat treating C175 alloys.

This workflow diagram outlines the sequential steps involved in the heat treatment of C175 alloys to achieve optimal properties. Each step is critical for ensuring the desired metallurgical transformations and final material performance.

Conclusion

The heat treatment of C175 alloys is a precise process that allows for the significant enhancement of their mechanical and physical properties. By carefully controlling the solution annealing and precipitation hardening parameters, researchers and engineers can tailor the properties of these alloys to meet the demanding requirements of various high-performance applications. The protocols and data provided in these notes serve as a comprehensive guide for achieving optimal results with C17500 and C17510 copper-beryllium alloys.

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- To cite this document: BenchChem. [Application Notes and Protocols for Optimizing C175 Alloy Properties Through Heat Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668177#heat-treatment-procedures-for-optimizing-c175-alloy-properties]

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